Acid Red 87 potassium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

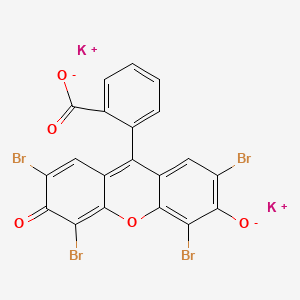

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br4O5.2K/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAPEKTGHKWRZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br4K2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205422 | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56897-54-2 | |

| Record name | Acid Red 87 potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acid Red 87 potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACID RED 87 POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16WM87OHGP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action for Acid Red 87 staining?

An In-Depth Technical Guide to the Mechanism of Action for Acid Red 87 Staining

Authored by: A Senior Application Scientist

Introduction: Beyond a Simple Counterstain

Acid Red 87, known almost universally in histology by its common name, Eosin Y, is a cornerstone of cellular visualization.[1] As the vibrant pink/red counterstain in the classic Hematoxylin and Eosin (H&E) method, it provides the essential context against which the blue-purple of the hematoxylin-stained nucleus is interpreted.[2][3] While its application is routine, a deep understanding of its mechanism of action is critical for researchers, pathologists, and drug development professionals who rely on H&E for evaluating tissue morphology, cellularity, and pathological changes.[4][5]

This guide moves beyond a simple procedural recitation. It delves into the core physicochemical principles governing Eosin Y's interaction with tissue components. By understanding the causality behind the staining, scientists can optimize their protocols, troubleshoot artifacts with precision, and ultimately extract more reliable and nuanced information from their histological preparations.

Part 1: The Molecular Basis of Eosin Y Staining

The Dye: Chemical Nature of Acid Red 87 (Eosin Y)

Acid Red 87 is a xanthene-class dye, specifically a tetrabromofluorescein derivative.[1][6] Structurally, it is an acidic dye, meaning its chromophore (the color-bearing portion of the molecule) resides in the anionic part of the molecule.[2][3] When dissolved in aqueous or alcoholic solutions, its sodium salt dissociates, yielding a negatively charged dye ion. This negative charge is the fundamental driver of its staining action.

Key Chemical Properties of Eosin Y (Acid Red 87):

| Property | Description |

| Chemical Formula | C₂₀H₆Br₄Na₂O₅[6] |

| CAS Number | 17372-87-1[6] |

| Class | Xanthene Dye[1] |

| Charge in Solution | Anionic (Negatively Charged)[2] |

| Solubility | Soluble in water and alcohol[6][7] |

| Appearance | Red crystalline powder[1] |

The Target: Eosinophilic Structures

Eosin Y stains basic components within a tissue section, which are termed "eosinophilic" or "acidophilic" (acid-liking). These structures are rich in proteins that possess a net positive charge under the acidic conditions of the staining solution. The primary targets include:

-

Cytoplasmic Proteins: The bulk of the cell's cytoplasm is rich in various proteins.[4][8]

-

Extracellular Matrix Proteins: Key structural proteins like collagen are strongly eosinophilic.[2][4]

-

Red Blood Cells: Stained intensely red by eosin.[2]

The Core Mechanism: Electrostatic Interaction

The central mechanism of Eosin Y staining is a salt-like linkage formed through electrostatic attraction between the anionic dye and cationic tissue components.[9][10]

The key to this interaction lies in the ionization state of amino groups (-NH₂) on the amino acid residues (primarily lysine and arginine) of tissue proteins. In a neutral environment, these groups are not fully charged. However, the staining process is deliberately performed in an acidic solution.

The Critical Role of pH: The pH of the Eosin Y staining solution is the most critical factor controlling staining intensity and specificity. Eosin solutions are typically acidified, often with glacial acetic acid, to a pH between 4.0 and 5.0.[11][12]

At this acidic pH:

-

Protonation of Tissue Proteins: The excess hydrogen ions (H⁺) in the acidic solution protonate the basic amino groups on tissue proteins, converting them into positively charged cationic groups (-NH₃⁺).

-

Dye Binding: The now abundant positively charged sites on the cytoplasmic and extracellular proteins strongly attract the negatively charged (anionic) Eosin Y dye molecules.

This interaction forms a stable electrostatic bond, effectively depositing the pink/red dye in the eosinophilic structures of the tissue. A reduced eosin staining intensity is often the result of an increase in the pH of the eosin solution, which can be caused by the carry-over of alkaline tap water from a previous "bluing" step.[13]

Caption: The core mechanism of Eosin Y staining.

Part 2: A Self-Validating Protocol: Hematoxylin & Eosin (H&E) Staining

A robust protocol is a self-validating one, where the rationale for each step is understood and contributes to a predictable, high-quality outcome. The H&E stain is a multi-step process designed to first stain the nuclei and then the cytoplasm and extracellular matrix.[11]

Experimental Workflow

The following diagram outlines the standard workflow for staining paraffin-embedded tissue sections.

Caption: Standard workflow for H&E staining.

Detailed Step-by-Step Methodology & Rationale

This protocol is a representative example. Staining times may need to be adjusted based on tissue type, fixative used, and desired intensity.[11]

Step 1: Deparaffinization & Rehydration

-

Methodology:

-

Immerse slides in Xylene (or a xylene substitute) for 2-3 changes, 5 minutes each.

-

Immerse in 100% alcohol for 2 changes, 3 minutes each.

-

Immerse in 95% alcohol for 2 minutes.

-

Immerse in 70% alcohol for 2 minutes.

-

Rinse in running tap water.

-

-

Rationale: Paraffin and alcohol are not miscible with aqueous staining solutions. This graded series of solvents removes the paraffin wax and gradually reintroduces water to the tissue, preparing it for the aqueous hematoxylin stain.

Step 2: Nuclear Staining with Hematoxylin

-

Methodology:

-

Immerse in Harris Hematoxylin (or similar) for 5-15 minutes.

-

Rinse in running tap water.

-

-

Rationale: Hematoxylin, in complex with a metallic mordant (like aluminum), is a basic, positively charged dye that stains the acidic, negatively charged nucleic acids (DNA and RNA) in the nucleus a blue-purple color.

Step 3: Differentiation and Bluing

-

Methodology:

-

Dip slides briefly (1-5 seconds) in 1% acid alcohol (1% HCl in 70% alcohol).

-

Rinse in running tap water.

-

Immerse in a bluing agent (e.g., Scott’s Tap Water Substitute or 0.1% ammonia water) for 30-60 seconds.[14]

-

Rinse thoroughly in running tap water for 5 minutes.

-

-

Rationale: Differentiation removes excess hematoxylin from non-nuclear components, increasing contrast. The acidic pH of the differentiator also turns the hematoxylin red. Bluing, an essential step, uses a mild alkaline solution to convert the hematoxylin from a soluble red color to an insoluble, stable blue-purple.[15] Thorough rinsing after bluing is critical to prevent neutralizing the acidic eosin in the next step.

Step 4: Counterstaining with Eosin Y (Acid Red 87)

-

Methodology:

-

Immerse slides in 1% Eosin Y solution (pH adjusted to 4.0-5.0) for 30 seconds to 2 minutes.

-

-

Rationale: As described in Part 1, the anionic eosin dye binds to the now-protonated cationic proteins in the cytoplasm and extracellular matrix, staining them various shades of pink and red.

Step 5: Dehydration, Clearing, and Coverslipping

-

Methodology:

-

Immerse in 95% alcohol for 2 changes, 2 minutes each.

-

Immerse in 100% alcohol for 2 changes, 2 minutes each.

-

Immerse in Xylene (or substitute) for 2 changes, 2 minutes each.

-

Apply a coverslip using a permanent mounting medium.

-

-

Rationale: The graded alcohols remove water from the tissue. Water can act as a differentiator for eosin, so this step must be controlled to prevent over-lightening the stain.[11][16] Xylene is miscible with both alcohol and the mounting medium, acting as a final clearing agent that renders the tissue transparent for microscopy.

Part 3: Field-Proven Insights & Troubleshooting

Understanding the mechanism of action is the key to effective troubleshooting. Most issues with eosin staining relate directly to pH, differentiation, or reagent contamination.

| Problem | Potential Cause(s) | Mechanistic Explanation & Solution |

| Weak or Pale Eosin Staining | 1. Eosin pH is too high (>5.0).[12]2. Staining time is too short.3. Excessive time in dehydrating alcohols.[16] | 1. Cause: Insufficient H⁺ ions to protonate tissue proteins, leading to fewer positive binding sites. Solution: Check eosin pH and adjust to 4.0-4.5 with a few drops of glacial acetic acid.[15]2. Cause: Insufficient time for dye-protein interaction. Solution: Increase time in eosin solution.3. Cause: Water and lower-grade alcohols act as differentiators for eosin. Solution: Reduce time in 70% and 95% alcohols post-eosin. |

| Overly Dark or Muddy Eosin Staining | 1. Eosin is too concentrated or staining time is too long.2. Inadequate differentiation in alcohols. | 1. Cause: Excessive non-specific binding of the dye. Solution: Dilute the eosin solution or decrease the staining time.2. Cause: Insufficient removal of excess eosin. Solution: Increase the time in 70% and 95% alcohols to gently remove excess dye. |

| Uneven or Patchy Staining | 1. Incomplete deparaffinization.2. Poor fixation. | 1. Cause: Residual wax prevents the aqueous stain from penetrating the tissue. Solution: Ensure fresh xylene and adequate time in the deparaffinization steps.2. Cause: Poorly fixed proteins will not have the proper chemical structure to bind the dye effectively. Solution: Review and optimize tissue fixation protocols. |

| Reddish Nuclei (instead of blue/purple) | Inadequate bluing.[15] | Cause: Hematoxylin was not converted to its stable blue form. Solution: Ensure bluing agent is fresh and at the correct pH (~8.0). Increase time in the bluing agent and ensure thorough rinsing afterward. |

Conclusion

Acid Red 87 staining is a powerful and informative technique that relies on fundamental principles of electrochemistry. The interaction is not merely an absorption of color but a specific, charge-based binding event between an anionic dye and cationic tissue proteins. The successful application of this technique hinges on the precise control of pH, which dictates the charge state of the target proteins and, therefore, the intensity and quality of the stain. By mastering these core principles, researchers can ensure their H&E-stained slides are not just pictures, but reliable pieces of scientific data.

References

-

StainsFile. (n.d.). Eosin. Retrieved from StainsFile. URL: [Link]

-

Cangzhou Xincheng Weiye Chemical Co., Ltd. (n.d.). Acid Red 87. Retrieved from Rhodamine b dye. URL: [Link]

-

Creative Commons. (2023). Eosin stain and Haematoxylin and Eosin (H&E) technique: Understanding histopathology’s cellular tapestry. URL: [Link]

-

World of Dyes. (2012). Acid Red 87. Retrieved from World of Dyes. URL: [Link]

-

Aryal, S. (2021). Hematoxylin and eosin stain (H and E stain or HE stain). Microbe Notes. URL: [Link]

-

Biognost. (n.d.). EOSIN Y powder dye, C.I. 45380. Retrieved from Biognost. URL: [Link]

-

Leica Biosystems. (n.d.). H&E Staining Overview: A Guide to Best Practices. Retrieved from Leica Biosystems. URL: [Link]

-

Wikipedia. (n.d.). H&E stain. Retrieved from Wikipedia. URL: [Link]

-

Brown, S. (n.d.). The Science and Application of Hematoxylin and Eosin Staining. Northwestern University. URL: [Link]

-

Sampias, C. (n.d.). H&E Basics Part 4: Troubleshooting H&E. Leica Biosystems. URL: [Link]

-

National Society for Histotechnology. (2020). Troubleshooting H&E Stains. Retrieved from NSH. URL: [Link]

-

University of Leeds. (n.d.). H&E staining. The Histology Guide. URL: [Link]

-

Macsen Labs. (n.d.). Eosin Y (Acid Red 87). Retrieved from Macsen Labs. URL: [Link]

-

StainsFile. (n.d.). The Hematoxylin and Eosin Stain. Retrieved from StainsFile. URL: [Link]

-

Creative Bioarray. (n.d.). H&E Staining Troubleshooting. Retrieved from Creative Bioarray. URL: [Link]

-

Conn, H. J., & Darrow, M. A. (1943). The Effect of pH on Staining by Eosins. Stain Technology, 18(4), 175-181. URL: [Link]

-

Horobin, R. W. (2002). Dye-tissue interactions: Mechanisms, quantification and bonding parameters for dyes used in biological staining. Progress in Histochemistry and Cytochemistry, 37(2), 141-235. URL: [Link]

-

Carl ROTH. (n.d.). Instructions for use - Eosin Y solution 0.5% in water. Retrieved from Carl ROTH. URL: [Link]

-

Mycetoma Research Centre. (2024). Standard Operating Procedure for Hematoxylin and Eosin (H&E) Staining. University of Khartoum. URL: [Link]

-

International Islamic University Malaysia. (2021). EFFECT OF pH ON H&E STAINING IN SMALL AND LARGE INTESTINES OF RATS. URL: [Link]

-

H&E Troubleshooting Guide. (n.d.). Retrieved from a hospital resource. URL: [Link]

-

Washington University School of Medicine. (n.d.). HEMATOXYLIN & EOSIN (H & E) STAIN PROTOCOL. Retrieved from Neuromuscular Home Page. URL: [Link]

-

Semantic Scholar. (n.d.). The effect of pH on staining by eosins. Retrieved from Semantic Scholar. URL: [Link]

-

Chemsrc. (n.d.). Acid Red 87. Retrieved from Chemsrc. URL: [Link]

-

National Center for Biotechnology Information. (2023). Histology, Staining. StatPearls. URL: [Link]

-

protocols.io. (2022). Eosin Y. Retrieved from protocols.io. URL: [Link]

-

IHC WORLD. (2024). Hematoxylin and Eosin (H&E) Staining Protocol. Retrieved from IHC WORLD. URL: [Link]

-

Royal Society of Chemistry. (n.d.). Electrostatic interactions in biological DNA-related systems. Retrieved from RSC Publishing. URL: [Link]

-

MDPI. (n.d.). Identification and Functional Characterization of Chitinase Genes During Larva–Pupa–Adult Transitions in Tuta absoluta. Retrieved from MDPI. URL: [Link]

-

Wikipedia. (n.d.). Lipid bilayer. Retrieved from Wikipedia. URL: [Link]

-

Oxford Academic. (n.d.). ORIGINAL UNEDITED MANUSCRIPT. Retrieved from Oxford Academic. URL: [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. H&E stain - Wikipedia [en.wikipedia.org]

- 3. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 4. ejmjih.com [ejmjih.com]

- 5. stainsfile.com [stainsfile.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Acid Red 87, Acid Red A [xcwydyes.com]

- 8. microbenotes.com [microbenotes.com]

- 9. Electrostatic interactions in biological DNA-related systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 12. documents.cap.org [documents.cap.org]

- 13. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 14. mycetoma.edu.sd [mycetoma.edu.sd]

- 15. Troubleshooting H&E Stains [nsh.org]

- 16. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

An In-Depth Technical Guide to the Physicochemical Properties of Acid Red 87 Potassium Salt (Eosin Y)

This guide provides a comprehensive technical overview of the core physicochemical properties of Acid Red 87 potassium salt, a compound widely known in scientific literature and various applications as Eosin Y. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile xanthene dye. We will delve into its structural characteristics, ionization behavior, and the empirical methodologies for their determination, grounding our discussion in established scientific principles to ensure both accuracy and practical utility.

Introduction and Molecular Identity

Acid Red 87 is the Colour Index name for a xanthene dye that is structurally a tetrabromo-derivative of fluorescein.[1] While commonly available as a disodium salt (CAS 17372-87-1), this guide focuses on the potassium salt (CAS 56897-54-2), which shares nearly identical physicochemical properties in solution.[2] It is also referred to as Eosin YSK, Eosin Y, and C.I. 45380.[1][2] Its vibrant color and fluorescence are products of its extensive conjugated aromatic system, making it invaluable in applications ranging from histological staining, such as in the Hematoxylin and Eosin (H&E) stain, to its use as a potent photosensitizer in modern organic synthesis.[1][3] Understanding its fundamental properties is paramount for its effective and reproducible application.

Core Physicochemical Characteristics

The essential properties of Acid Red 87 are summarized below. It is important to note that much of the available literature data pertains to the more common disodium salt; however, the behavior of the xanthene core, which dictates spectral and ionization properties, is effectively identical.

| Property | Value | Source(s) |

| Synonyms | Eosin Y potassium salt, Eosin YSK, C.I. 45380 | [1][2] |

| Chemical Class | Xanthene Dye | [4][5] |

| Appearance | Red to orange crystalline powder | [1][4] |

| Molecular Formula | C₂₀H₆Br₄K₂O₅ | [2] |

| Molecular Weight | ~724.1 g/mol | [2] |

| Solubility | Soluble in water and ethanol; Slightly soluble in methanol. Water solubility can be high, reported at 200-250 g/L at 90°C. | [4][5][6] |

| pKa Values | pKa₁ ≈ 2.0, pKa₂ ≈ 3.8 (in water) | [3][7][8] |

| UV-Vis λmax | ~517 nm in water | [9] |

| pH Stability | Most stable in solutions with a pH of 5-9. | [7] |

Molecular Structure and pH-Dependent Ionization

The functional behavior of Acid Red 87 is intrinsically linked to its molecular structure and the ionization states it can adopt in solution. The molecule possesses two acidic protons, a carboxylic acid group and a phenolic hydroxyl group, resulting in two distinct pKa values.[3][7] This leads to a pH-dependent equilibrium between different ionic forms, which is a critical consideration for any experimental work.

-

At pH < 2.0: The molecule is predominantly in its neutral, protonated spirocyclic form.[3][8]

-

Between pH 2.0 and 3.8: The first deprotonation occurs, yielding a monoanionic species.[3][8]

-

At pH > 3.8: The second proton is abstracted, resulting in the dianionic form, which is intensely colored and fluorescent.[3][7][8]

The catalytically active and most commonly utilized forms in staining and photoredox catalysis are the monoanionic and dianionic species.[3][8] Therefore, maintaining a solution pH above 4 is crucial for applications leveraging its spectral properties.

Experimental Protocols for Property Determination

To ensure self-validating and reproducible results, rigorous experimental protocols must be followed. This section details the methodologies for determining the key physicochemical properties of this compound salt.

Determination of Aqueous Solubility

The equilibrium solubility is a fundamental parameter. The traditional "shake-flask" method is a robust and widely accepted technique for this purpose.[9]

Causality and Rationale: This method is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. Shaking for an extended period maximizes the surface area contact and overcomes kinetic barriers to dissolution, while temperature control is critical as solubility is a temperature-dependent property. Centrifugation and filtration are necessary to separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound salt powder to a known volume of deionized water in a sealed, airtight flask. The presence of visible, undissolved solid is essential.

-

Equilibration: Place the flask in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 25°C) for a prolonged period, typically 24-48 hours, to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. To completely separate the solid from the liquid phase, centrifuge an aliquot of the suspension at high speed.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant. For accuracy, it is advisable to pass this aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Analyze the concentration of the dissolved dye in the supernatant using a validated analytical method, typically UV-Vis spectroscopy, by comparing its absorbance to a pre-established calibration curve.

-

Calculation: The solubility is reported in units such as g/L or mol/L.

Determination of Spectral Properties (λmax)

UV-Visible (UV-Vis) spectroscopy is the standard method for determining the wavelength of maximum absorbance (λmax) and is foundational for quantitative analysis based on the Beer-Lambert Law. [4][10] Causality and Rationale: The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through it. [1]By scanning a solution of the dye across a range of wavelengths, we can identify the wavelength at which it absorbs light most strongly (λmax). This wavelength is the most sensitive for quantitative measurements. Using a "blank" solution containing only the solvent is essential to subtract any background absorbance from the solvent and the cuvette itself, ensuring the measured spectrum is solely due to the analyte. [6] Protocol: UV-Vis Spectroscopy

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize as per the manufacturer's instructions. [10]2. Solvent Blank: Fill a clean quartz cuvette with the solvent that will be used to dissolve the dye (e.g., deionized water). Place it in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette. [6][10]3. Sample Preparation: Prepare a dilute solution of this compound salt in the same solvent. The concentration should be chosen such that the maximum absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).

-

Spectrum Acquisition: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Perform a wavelength scan over the visible range (e.g., 400 nm to 700 nm). [4]5. Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength corresponding to the highest absorbance peak; this is the λmax. [9]

References

-

World dye variety. (2012-05-31). Acid Red 87. Available at: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Macsen Labs. Eosin Y (Acid Red 87) | 17372-87-1 | Manufacturer And Supplier. Available at: [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

-

König, B., et al. (2014). On the mechanism of photocatalytic reactions with eosin Y. Beilstein Journal of Organic Chemistry, 10, 875-883. Available at: [Link]

-

JoVE. (2020-03-26). UV-Vis Spectroscopy of Dyes - Procedure. Available at: [Link]

-

Pylam Dyes. ACID RED 87 CAS# 17372-87-1. Available at: [Link]

-

Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

-

Colorants Group. Acid Red 87 DYES. Available at: [Link]

-

ACS Publications. A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education. Available at: [Link]

-

MDPI. (2020-08-12). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Catalysts. Available at: [Link]

-

National Center for Biotechnology Information. Eosin. PubChem Compound Database. Available at: [Link]

-

Wikipedia. Eosin Y. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information - Intense and Selective Coloration of Foams Stabilized with Functionalized Particles. Soft Matter. Available at: [Link]

-

Fant, K. (2023). Standard Operating Procedure for solubility testing. European Commission, JRC132976. Available at: [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Available at: [Link]

-

Valencia College. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Supported Eosin Y as a Photocatalyst for C–H Arylation of Furan in Batch and Flow. PMC. Available at: [Link]

Sources

- 1. ishigirl.tripod.com [ishigirl.tripod.com]

- 2. rsc.org [rsc.org]

- 3. Supported Eosin Y as a Photocatalyst for C-H Arylation of Furan in Batch and Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. wrc.org.za [wrc.org.za]

- 6. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 7. On the mechanism of photocatalytic reactions with eosin Y - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. engineering.purdue.edu [engineering.purdue.edu]

Solubility of Acid Red 87 potassium in ethanol and water.

An In-depth Technical Guide to the Solubility of Acid Red 87 in Ethanol and Water

A Note from the Senior Application Scientist: This guide is designed for professionals in research and development who require a deep, practical understanding of Acid Red 87's solubility characteristics. We will move beyond simple data points to explore the underlying physicochemical principles and provide a robust, field-proven protocol for empirical determination. While the topic specifies the potassium salt of Acid Red 87, the vast body of scientific literature, safety data, and commercial availability overwhelmingly pertains to the disodium salt (CAS: 17372-87-1) , commonly known as Eosin Y . Given that sodium and potassium are both alkali metals and function as simple counter-ions, the solubility behavior of the core tetrabromofluorescein anion is expected to be very similar. Therefore, this guide will focus on the extensively documented disodium salt, Eosin Y, as the representative compound for Acid Red 87.

Acid Red 87, or Eosin Y, is a xanthene dye belonging to the fluorone class. Its utility spans multiple scientific domains, from routine histological staining (as the counterstain in the Hematoxylin and Eosin, or H&E, method) to advanced applications as a biological stain, a pH indicator, and increasingly, as a highly effective photoredox catalyst in organic synthesis.[1][2] The efficacy of Acid Red 87 in any of these applications is fundamentally governed by its ability to dissolve in specific solvent systems, primarily aqueous solutions and ethanol-based mixtures.

Understanding the precise solubility of this dye is not a trivial academic exercise. For the histologist, it dictates the concentration and stability of staining solutions.[3] For the synthetic chemist, it controls reaction kinetics and catalyst availability. For the formulation scientist, it is a critical parameter for developing inks, cosmetics, or pharmaceutical excipients. This guide provides a comprehensive analysis of the solubility of Acid Red 87 in water and ethanol, examines the factors that influence it, and presents a detailed methodology for its accurate determination.

Physicochemical Profile of Acid Red 87 (Eosin Y, Disodium Salt)

A molecule's solubility is a direct consequence of its structure. Acid Red 87 is the disodium salt of 2',4',5',7'-tetrabromofluorescein. Its large, polycyclic aromatic backbone is rendered soluble in polar solvents by two key functional groups: a carboxylate and a phenolate group, which bear negative charges and are balanced by two sodium counter-ions.

Figure 1: Chemical Structure of Acid Red 87 Dianion with Sodium Counter-ions.

| Property | Value | Source(s) |

| Common Name | Eosin Y, Water Soluble | [4][5] |

| C.I. Name | Acid Red 87 | [6] |

| CAS Number | 17372-87-1 | [4] |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ | [6] |

| Molecular Weight | ~691.86 g/mol | [4] |

| Appearance | Dark red crystalline powder | [4] |

| λmax (in water/buffer) | 515 - 518 nm | [6][7] |

Solubility Profile in Aqueous Systems

Mechanism of Aqueous Solubility

The dissolution of Acid Red 87 in water is an exemplary case of "like dissolves like." As a highly polar solvent, water readily solvates the disodium salt through strong ion-dipole interactions between water molecules and the Na⁺, carboxylate (–COO⁻), and phenolate (–O⁻) ions. Furthermore, the oxygen atoms in these functional groups can act as hydrogen bond acceptors, further integrating the dye molecule into the solvent's hydrogen-bonding network.

Quantitative Aqueous Solubility

The reported quantitative solubility of Acid Red 87 in water varies significantly across different sources. This variance is likely attributable to differences in material purity, measurement temperature, and experimental methodology.

| Reported Solubility in Water | Value ( g/100 mL) | Value (mg/mL) | Source |

| MP Biomedicals | 0.08 g/100 mL | 0.8 mg/mL | [8] |

| ServiceBio | 0.25 g/100 mL | 2.5 mg/mL | [4] |

| StainsFile | 40 g/100 mL | 400 mg/mL | [6] |

Expert Analysis: The values of 0.8 and 2.5 mg/mL represent a sparingly soluble compound. The exceptionally high value of 40% (400 mg/mL) reported by StainsFile likely refers to the formulation of a concentrated stock solution for histological staining, which may include co-solvents or additives, rather than the intrinsic solubility in pure water.[6] For research purposes, the true solubility at room temperature is likely in the low mg/mL range.

Critical Influencing Factor: pH

The aqueous solubility of Acid Red 87 is critically dependent on pH. The molecule has two acidic protons (on the carboxylic acid and phenol groups) and its solubility is highest when these groups are deprotonated (ionized) to form the dianion, which is the predominant species at neutral to alkaline pH.

-

Neutral to Alkaline pH (pH > 6): The molecule exists as the soluble dianionic salt. The absorbance, which is related to the concentration of the dissolved colored species, is maximized at higher pH values due to enhanced electronic conjugation in the ionized form.[9]

-

Acidic pH (pH < 4): As the pH decreases, the carboxylate and phenolate groups become protonated. This neutralizes their charge, converting the soluble salt into the free acid form (H₂EY), also known as Eosinol Y or "spirit-soluble eosin."[6][9] This neutral form is significantly less polar and has very poor water solubility, causing it to precipitate out of aqueous solution.[6] This pH-dependent behavior is a key consideration when preparing stable aqueous solutions.

Influence of Temperature

Solubility Profile in Ethanol

Mechanism of Ethanol Solubility

Ethanol is a polar protic solvent, but it is significantly less polar than water. Its ability to dissolve Acid Red 87 stems from two factors:

-

Polar Interactions: The hydroxyl group of ethanol can form hydrogen bonds with the dye's oxygen atoms and engage in dipole-dipole interactions.

-

Non-Polar Interactions: The ethyl group of ethanol provides a non-polar character that can interact favorably with the large, hydrophobic aromatic backbone of the dye molecule.

Quantitative Ethanol Solubility

Similar to the aqueous data, reported values for ethanol solubility are inconsistent.

| Reported Solubility in Ethanol | Value ( g/100 mL) | Value (mg/mL) | Source |

| MP Biomedicals | 1.0 g/100 mL | 10 mg/mL | [8] |

| StainsFile | 40 g/100 mL | 400 mg/mL | [6] |

| TCI Chemicals | Slightly Soluble | - | [7] |

Expert Analysis: The value of 10 mg/mL from MP Biomedicals is counterintuitive, suggesting a higher solubility in ethanol than in water (0.8 mg/mL from the same source), which is unusual for an ionic salt.[8] The 40% value from StainsFile is again likely a reference to a staining formulation.[6] The qualitative description of "slightly soluble" is common.[7] It is plausible that while the disodium salt itself is only slightly soluble, the free acid form (Eosinol Y), which can form in the presence of trace acids, is significantly more soluble in ethanol.[6] Histological staining protocols often use acidified ethanol solutions for this very reason.[3][11]

Comparative Solubility Summary

| Solvent | Polarity Index | Key Interactions | General Solubility | Influencing Factors |

| Water | High (10.2) | Ion-Dipole, Hydrogen Bonding | Sparingly to Soluble | pH is critical , Temperature |

| Ethanol | Medium (5.2) | Hydrogen Bonding, Dipole-Dipole | Slightly to Soluble | pH (favors free acid form) |

Self-Validating Protocol: Determination of Acid Red 87 Solubility

This protocol outlines a robust method for determining the equilibrium solubility of Acid Red 87 in a given solvent at a specified temperature using UV-Visible spectrophotometry. The principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in a filtered aliquot.

Principle of the Assay

The concentration of a colored compound in solution is proportional to its absorbance at its wavelength of maximum absorbance (λmax), as described by the Beer-Lambert Law (A = εbc). By creating a standard curve of known concentrations versus absorbance, the concentration of an unknown sample (the saturated solution) can be accurately determined. For Acid Red 87, the λmax is consistently in the 515-518 nm range.[6]

Figure 2: Experimental Workflow for Solubility Determination.

Step-by-Step Methodology

Part A: Preparation of a Standard Calibration Curve

-

Prepare a Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of Acid Red 87 powder. Dissolve it in and bring the final volume to 100.0 mL with the chosen solvent (e.g., deionized water buffered to pH 7.0, or absolute ethanol) in a volumetric flask.

-

Causality: Using a volumetric flask ensures the concentration is precise, which is critical for the accuracy of the standard curve.

-

-

Prepare Working Standards: Perform a series of accurate serial dilutions from the primary stock solution to create a set of at least five standards. For example, prepare 1, 2, 5, 10, and 20 µg/mL solutions.

-

Causality: A range of standards ensures the linearity of the Beer-Lambert law is verified over the expected measurement range.

-

-

Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each working standard at the λmax (~517 nm), using the pure solvent as a blank.[12]

-

Plot the Curve: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Trustworthiness: An R² value > 0.995 is required to validate the linearity of the curve and ensure the reliability of subsequent calculations.

-

Part B: Preparation of the Saturated Solution

-

Add Excess Solute: To a glass vial, add a precisely known volume of the solvent (e.g., 10 mL). Add an excess amount of Acid Red 87 powder (e.g., 50-100 mg), ensuring a significant amount of undissolved solid remains.

-

Causality: The presence of excess solid is the definition of a saturated solution at equilibrium.

-

-

Equilibration: Seal the vial tightly. Place it in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25°C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Causality: Constant temperature and agitation are crucial. Temperature directly affects solubility, and agitation ensures the entire solvent volume is continuously exposed to the solid, accelerating the path to equilibrium.

-

-

Settling: After equilibration, let the vial stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

Part C: Sample Analysis and Solubility Calculation

-

Sample Collection: Carefully withdraw a small aliquot (e.g., 1 mL) of the clear supernatant without disturbing the sediment.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter.

-

Causality: Filtration removes any suspended microcrystals that would falsely elevate the absorbance reading. A chemically inert filter material like PTFE is recommended to prevent the dye from adsorbing to the filter surface.

-

-

Dilution: Perform an accurate, pre-calculated dilution of the clear filtrate to bring its concentration into the linear range of the calibration curve. For example, a 1:100 dilution may be necessary.

-

Measure Absorbance: Measure the absorbance of the diluted, filtered sample at the same λmax used for the standards.

-

Calculate Concentration: Use the linear regression equation from Part A to calculate the concentration of the diluted sample.

-

Concentration_diluted = (Absorbance_sample - c) / m

-

-

Determine Final Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of Acid Red 87 in the solvent.

-

Solubility (µg/mL) = Concentration_diluted × Dilution Factor

-

This value can then be converted to other units (e.g., mg/mL, g/100 mL). This self-validating system ensures that the final measurement is directly traceable to a well-defined standard curve.

-

Conclusion

The solubility of Acid Red 87 (Eosin Y) is a nuanced subject influenced by the choice of solvent, pH, and temperature. While it is soluble in both water and ethanol, its behavior in aqueous media is dominated by a strong pH dependence, with maximum solubility occurring at neutral to alkaline pH. In contrast, its acidic, non-salt form exhibits poor aqueous solubility but better solubility in less polar solvents like ethanol. The conflicting quantitative data in the literature underscores the necessity for researchers to perform their own empirical determinations under their specific experimental conditions. The detailed protocol provided herein offers a robust and reliable framework for achieving this, ensuring accurate and reproducible data for applications ranging from histology to advanced materials science.

References

-

Emperor Chem. (n.d.). Acid Red 87 - Eosine Y - Weak Acid Red A. Available at: [Link]

-

StainsFile. (n.d.). Eosin Y. Available at: [Link]

-

Bumba, V., et al. (2024). Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Erotic Solvent-Based Liquid-Phase Microextraction. National Institutes of Health (NIH). Available at: [Link]

-

StainsFile. (n.d.). Eosin. Available at: [Link]

-

MP Biomedicals. (n.d.). EOSIN Y(2',4',5',7'-TETRABROMOFLUORESCEIN). Available at: [Link]

-

ResearchGate. (n.d.). Spectrophotometric determination of drugs using eosin Y. Available at: [Link]

-

Al-Sabti, N. A. (2022). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Journal of Education and Science. Available at: [Link]

-

Bumba, V., et al. (2024). Fluorimetric Determination of Eosin Y in Water Samples and Drinks Using Deep Erotic Solvent-Based Liquid-Phase Microextraction. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Effect of pH on the absorbance, at λmax = 517 nm, of Eosin Y solution. Available at: [Link]

-

Solubility of Things. (n.d.). Eosin Y. Available at: [Link]

-

ServiceBio. (n.d.). Eosin Y, Water Soluble. Available at: [Link]

-

ChemSrc. (2024). Acid Red 87 | CAS#:17372-87-1. Available at: [Link]

-

Nepal Journals Online. (2021). Effect of pH on Homogeneous Photodegradation of Eosin Y Dye. Available at: [Link]

-

Barghash, S., et al. (2021). Validated Spectrophotometric method for analysis of Dipyridamole and Lamivudine using eosin Y. ResearchGate. Available at: [Link]

-

Macsen Labs. (n.d.). Eosin Y (Acid Red 87) | 17372-87-1 | Manufacturer And Supplier. Available at: [Link]

-

Masaryk University. (n.d.). Task I. Basics optical laboratory methods - 1. Spectrophotometry – Absorption curve and determination of concentration of eosin. Available at: [Link]

-

Hairston, M. A. (1955). The effect of pH on staining by eosins. SciSpace. Available at: [Link]

-

protocols.io. (2022). Eosin Y. Available at: [Link]

-

ResearchGate. (n.d.). The original and adjusted pH of eosin y in ethanol at concentration 1×10-5 M. Available at: [Link]

-

Wikipedia. (n.d.). Eosin. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acid Red 87 | CAS#:17372-87-1 | Chemsrc [chemsrc.com]

- 3. stainsfile.com [stainsfile.com]

- 4. One-stop Supplier of Life Science Products [servicebio.com]

- 5. macsenlab.com [macsenlab.com]

- 6. stainsfile.com [stainsfile.com]

- 7. Acid Red 87 | 17372-87-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. mpbio.com [mpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Eosin - Wikipedia [en.wikipedia.org]

- 12. med.muni.cz [med.muni.cz]

The Halogen's Hand: Unveiling the Critical Role of Bromine in the Photophysics and Functionality of Eosin Y

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Eosin Y, a brominated derivative of fluorescein, is a versatile xanthene dye with widespread applications as a photosensitizer, fluorescent probe, and photocatalyst. Its utility in these domains is intrinsically linked to its unique photophysical properties, which are profoundly influenced by the four bromine atoms adorning its molecular structure. This technical guide delves into the fundamental role of these halogen atoms, providing a detailed exploration of the underlying photophysical mechanisms and their practical implications in research and development. We will dissect the "heavy atom effect," elucidate its impact on intersystem crossing and triplet state generation, and provide comparative data and experimental protocols to empirically demonstrate the pivotal function of bromine in unlocking the full potential of the Eosin Y molecule.

Introduction: From Fluorescein's Glow to Eosin Y's Power

Fluorescein, the parent molecule of Eosin Y, is renowned for its brilliant green fluorescence. Upon absorption of light, it is promoted to an excited singlet state (S₁) and efficiently returns to the ground state (S₀) by emitting a photon. This high fluorescence quantum yield, however, comes at the cost of inefficient population of the triplet state (T₁), a longer-lived excited state with unpaired electron spins. For many applications, particularly those leveraging photochemical reactions, the triplet state is the key reactive intermediate.

The synthesis of Eosin Y, through the introduction of four bromine atoms onto the xanthene core of fluorescein, dramatically alters this photophysical landscape. These heavy atoms serve as more than mere structural embellishments; they are the linchpin that transforms a highly fluorescent molecule into a potent photosensitizer. This guide will illuminate how this strategic bromination is the key to Eosin Y's diverse and powerful functionalities.

The Heavy Atom Effect: A Quantum Mechanical Perspective

The cornerstone of the bromine atoms' function in Eosin Y is the internal heavy atom effect . This quantum mechanical phenomenon enhances the probability of a molecule transitioning between electronic states of different spin multiplicity, specifically from the singlet excited state (S₁) to the triplet excited state (T₁). This process, known as intersystem crossing (ISC) , is formally spin-forbidden.

The presence of the electron-rich bromine atoms increases spin-orbit coupling . In essence, the strong electric field generated by the heavy bromine nucleus causes the spin of an electron to interact with its own orbital motion. This interaction "mixes" the singlet and triplet states, meaning the wavefunctions of these states are no longer pure spin states. This mixing partially alleviates the spin-forbidden nature of the S₁ → T₁ transition, thereby dramatically increasing the rate and efficiency of intersystem crossing.

The direct consequence of this enhanced ISC is a significant decrease in the fluorescence quantum yield of Eosin Y compared to fluorescein, as the excited singlet state has a more efficient non-radiative pathway for deactivation. Concurrently, the triplet quantum yield is substantially increased, leading to a higher population of the catalytically active triplet state.

Comparative Photophysical Properties: Eosin Y vs. Fluorescein

To fully appreciate the impact of the bromine atoms, a direct comparison of the photophysical properties of Eosin Y and its non-brominated precursor, fluorescein, is essential.

| Property | Fluorescein | Eosin Y | Rationale for Difference |

| Maximum Absorption (λ_max_) | ~490 nm | ~525 nm | The electron-donating nature of the bromine atoms extends the π-conjugated system, resulting in a bathochromic (red) shift in the absorption spectrum.[1][2] |

| Fluorescence Quantum Yield (Φ_F_) | High (~0.9) | Low (~0.2 in water) | Enhanced intersystem crossing in Eosin Y provides a rapid non-radiative decay pathway from the S₁ state, thus quenching fluorescence.[3] |

| Intersystem Crossing Quantum Yield (Φ_ISC_) | Very Low (~0.05) | High (~0.7 in water) | The heavy atom effect of bromine significantly increases the rate of spin-orbit coupling, leading to efficient population of the triplet state. |

| Triplet State Lifetime (τ_T_) | Short | Long | The efficiently populated triplet state of Eosin Y has a longer lifetime, allowing it to participate in intermolecular processes. |

Visualizing the Photophysical Pathways

The Jablonski diagram below illustrates the divergent photophysical fates of fluorescein and Eosin Y following photoexcitation.

Caption: Jablonski diagram comparing the photophysical pathways of Fluorescein and Eosin Y.

Experimental Protocols for Demonstrating the Function of Bromine Atoms

The following protocols provide a framework for experimentally verifying the impact of bromine atoms on the photophysical and photochemical properties of Eosin Y.

Comparative Measurement of Fluorescence Quantum Yields

This experiment quantifies the difference in fluorescence efficiency between fluorescein and Eosin Y.

Principle: The relative fluorescence quantum yield of a sample can be determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Fluorescein (as a standard, Φ_F_ ≈ 0.9 in 0.1 M NaOH)

-

Eosin Y

-

0.1 M Sodium Hydroxide (NaOH) solution

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of fluorescein and Eosin Y in 0.1 M NaOH.

-

Preparation of Working Solutions: Prepare a series of dilutions of both fluorescein and Eosin Y in 0.1 M NaOH, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of fluorescein (e.g., 490 nm).

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Ensure the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 490 nm.

-

Record the fluorescence emission spectrum of the fluorescein standard solutions from 500 nm to 700 nm.

-

Without changing the instrument settings, record the fluorescence emission spectra of the Eosin Y sample solutions over the same range.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the fluorescein standard and the Eosin Y sample.

-

Calculate the relative quantum yield of Eosin Y (Φ_Y_) using the following equation: Φ_Y_ = Φ_F_ * (I_Y_ / I_F_) * (A_F_ / A_Y_) * (n_Y_² / n_F_²) Where:

-

Φ_F_ is the quantum yield of the fluorescein standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent (since the solvent is the same for both, this term can be ignored).

-

Subscripts Y and F refer to Eosin Y and fluorescein, respectively.

-

-

Expected Outcome: The calculated fluorescence quantum yield of Eosin Y will be significantly lower than that of fluorescein, demonstrating the quenching effect of the bromine atoms due to enhanced intersystem crossing.

Comparative Photocatalytic Activity: Oxidation of a Thioether

This protocol demonstrates the superior photocatalytic efficiency of Eosin Y compared to fluorescein in a representative organic transformation.

Principle: The excited triplet state of Eosin Y is a potent oxidant and can initiate single-electron transfer (SET) processes. This experiment will compare the efficiency of Eosin Y and fluorescein in the photocatalytic oxidation of a thioether to a sulfoxide.

Materials:

-

Thioanisole (substrate)

-

Eosin Y

-

Fluorescein

-

Acetonitrile (solvent)

-

Visible light source (e.g., green LED lamp, ~525 nm)

-

Magnetic stirrer and stir bars

-

Reaction vials

-

Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis

Procedure:

-

Reaction Setup:

-

In two separate reaction vials, prepare identical reaction mixtures containing:

-

Thioanisole (e.g., 0.1 mmol)

-

Acetonitrile (e.g., 2 mL)

-

A magnetic stir bar

-

-

To one vial, add Eosin Y (e.g., 1 mol%).

-

To the second vial, add fluorescein (e.g., 1 mol%).

-

Prepare a third vial as a control without any photosensitizer.

-

-

Photocatalysis:

-

Place the vials at an equal distance from the visible light source.

-

Irradiate the reaction mixtures with vigorous stirring at room temperature.

-

Take aliquots from each reaction mixture at regular time intervals (e.g., 0, 30, 60, 120 minutes).

-

-

Analysis:

-

Analyze the aliquots by GC-MS or HPLC to determine the conversion of thioanisole and the yield of the corresponding sulfoxide.

-

-

Data Comparison:

-

Plot the conversion/yield versus time for both the Eosin Y and fluorescein-catalyzed reactions, as well as the control.

-

Expected Outcome: The reaction catalyzed by Eosin Y will proceed at a significantly faster rate and with a higher yield compared to the reaction with fluorescein and the control. This demonstrates that the efficient generation of the triplet state by Eosin Y, due to its bromine atoms, is crucial for its photocatalytic activity.

Caption: Experimental workflow for comparing the photocatalytic activity of Eosin Y and Fluorescein.

Beyond Photophysics: The Role of Bromine in Chemical Reactivity and Applications

While the primary function of the bromine atoms in Eosin Y is to modulate its photophysical properties, they also offer handles for further chemical modification. The carbon-bromine bonds can participate in various cross-coupling reactions, allowing for the covalent attachment of Eosin Y to other molecules, polymers, or surfaces. This has been exploited to create novel materials with tailored properties, such as:

-

Polymer-supported photocatalysts: Immobilizing Eosin Y on a solid support facilitates catalyst recovery and reuse.

-

Bio-conjugates: Covalently linking Eosin Y to biomolecules like proteins or antibodies enables targeted photosensitization in biological systems.

-

Porous organic polymers: Using the bromine atoms as reactive sites for polymerization can lead to the formation of materials with high surface areas and tunable properties for applications in gas storage and heterogeneous catalysis.[4]

Conclusion

The four bromine atoms in the Eosin Y molecule are not passive substituents; they are the master regulators of its photophysical behavior and, consequently, its diverse functionality. Through the heavy atom effect, they engineer a highly efficient pathway for the generation of the triplet excited state, transforming the highly fluorescent fluorescein scaffold into a powerful photosensitizer and photocatalyst. Understanding this fundamental role is paramount for researchers and developers seeking to harness the full potential of Eosin Y in applications ranging from organic synthesis and polymer chemistry to biomedical research and diagnostics. The principles outlined in this guide provide a solid foundation for the rational design of experiments and the development of new technologies based on this remarkable and versatile molecule.

References

-

Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. MDPI.[Link]

-

Comparison of eosin and fluorescein conjugates for the photoinitiation of cell-compatible polymer coatings. PLOS One.[Link]

-

Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids. PMC - NIH.[Link]

-

Estimation of Quantum Yields of Weak Fluorescence from Eosin Y Dimers Formed in Aqueous Solutions. The Royal Society of Chemistry.[Link]

Sources

Eosin: From Textile Mills to the Cornerstone of Histopathology

An In-depth Technical Guide on the Discovery, Chemistry, and Historical Application of a Quintessential Histological Stain

Abstract

Eosin, a vibrant red synthetic dye, holds an indispensable position in the annals of histology and histopathology. Its discovery in the late 19th century revolutionized the microscopic examination of tissues, providing the crucial counterstain to hematoxylin in the ubiquitous Hematoxylin and Eosin (H&E) staining method. This technical guide delves into the historical context of eosin's discovery, its chemical underpinnings, and the evolution of its application in histology. We will explore the fundamental principles of eosin staining, provide detailed protocols for its use, and offer insights into the causality behind the methodological choices that have solidified H&E as the gold standard in morphological assessment for researchers, scientists, and drug development professionals.

The Serendipitous Discovery and Early Adoption of Eosin

The story of eosin begins not in a medical laboratory, but in the burgeoning synthetic dye industry of the 19th century. In 1874, the German chemist Heinrich Caro , working for the Badische Anilin- und Soda-Fabrik (BASF), synthesized a novel red dye by the bromination of fluorescein.[1][2] Caro named his creation "eosin" after "Eos," the Greek goddess of the dawn, a nickname he had for a childhood friend.[2][3] Initially, eosin was commercialized for the textile industry, valued for its brilliant coloring of fabrics like silk and wool.[3][4]

The transition of eosin from a textile dye to a biological stain was a pivotal moment for histology. The first documented use of eosin as a histological stain is attributed to Ernst Fischer in 1876.[2] Fischer recognized the dye's utility in providing contrast to cellular components.[2] However, the true transformative power of eosin was unlocked in 1877 when the Russian chemist Nicolaus Wissozky combined it with hematoxylin, creating the first iteration of the H&E stain.[1] This dual-staining technique provided a remarkable differentiation between the cell nucleus, stained blue-purple by hematoxylin, and the cytoplasm and extracellular matrix, which were vividly stained in shades of pink and red by eosin.[1][5][6] This innovation laid the foundation for the most widely used staining method in the history of histology.[5][7]

The Chemical Principle of Eosin Staining: An Acid-Base Affair

The efficacy of eosin as a counterstain lies in its chemical nature. Eosin is an acidic dye, meaning it carries a net negative charge in solution, making it anionic.[5][8][9] This property dictates its binding affinity within a tissue section.

Cellular and extracellular components can be broadly categorized based on their charge. Basic components, which are positively charged (cationic), have an affinity for acidic dyes and are termed "acidophilic."[9] Conversely, acidic components, which are negatively charged (anionic), attract basic dyes and are termed "basophilic."

Eosin's staining mechanism is a classic example of electrostatic interaction. The negatively charged eosin molecules are attracted to and form ionic bonds with the positively charged basic components within the cell and the extracellular matrix.[8][10] These basic components are primarily proteins, such as those found in the cytoplasm, muscle fibers, and collagen, which contain amino acids with positively charged side chains (e.g., lysine and arginine).[1][11] This interaction results in the characteristic pink, orange, and red hues observed in H&E-stained slides.[5]

Eosin Variants in Histology

Two primary variants of eosin are used in histology: Eosin Y and Eosin B.[11][12]

-

Eosin Y is a tetrabromo-derivative of fluorescein and is the most commonly used variant, imparting a slightly yellowish-pink hue.[4][11][12]

-

Eosin B is a dibromo-dinitro derivative of fluorescein and produces a slightly bluish-pink color.[4][11][12]

While the choice between Eosin Y and Eosin B is often a matter of laboratory preference and tradition, Eosin Y is more prevalent in routine histological applications.[11][12]

| Property | Eosin Y |

| Chemical Formula | C20H6Br4Na2O5 |

| Molar Mass | 691.85 g/mol |

| Appearance | Red to brownish-red powder |

| Common Synonyms | Acid Red 87, Eosin Yellowish |

The Hematoxylin and Eosin (H&E) Staining Protocol: A Step-by-Step Methodological Guide

The H&E stain is a cornerstone of histological technique, and its successful execution relies on a series of well-defined steps. The following protocol represents a standard manual procedure for staining paraffin-embedded tissue sections. The timings provided are illustrative and may require optimization based on tissue type, fixation method, and desired staining intensity.

Reagents and Materials

-

Paraffin-embedded tissue sections on glass slides

-

Xylene

-

Absolute Ethanol (100%)

-

95% Ethanol

-

70% Ethanol

-

Distilled or Deionized Water

-

Harris Hematoxylin solution

-

Acid Alcohol (e.g., 1% HCl in 70% ethanol)

-

Bluing agent (e.g., Scott's tap water substitute or 0.2% ammonia water)

-

Eosin Y solution (0.5-1.0% in 80% ethanol with 0.5% glacial acetic acid)

-

Mounting medium

-

Coverslips

Staining Procedure

The H&E staining process can be broken down into several key stages: deparaffinization and rehydration, nuclear staining with hematoxylin, differentiation, bluing, counterstaining with eosin, and finally, dehydration and coverslipping.

Caption: A flowchart illustrating the major stages of the Hematoxylin and Eosin (H&E) staining protocol.

Step 1: Deparaffinization and Rehydration

-

Purpose: To remove the paraffin wax from the tissue section and rehydrate it, as the staining solutions are aqueous.

-

Procedure:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Transfer to Absolute Ethanol: 2 changes, 3 minutes each.

-

Transfer to 95% Ethanol: 2 changes, 3 minutes each.

-

Transfer to 70% Ethanol: 3 minutes.

-

Rinse in running tap water: 5 minutes.

-

Step 2: Nuclear Staining with Hematoxylin

-

Purpose: To stain the cell nuclei.

-

Procedure:

-

Immerse slides in Harris Hematoxylin: 3-5 minutes.

-

Step 3: Differentiation

-

Purpose: To remove excess hematoxylin from the cytoplasm and non-nuclear elements, enhancing the contrast and definition of the nuclear stain.

-

Procedure:

-

Quickly dip slides in 1% Acid Alcohol: 1-5 seconds (this step is critical and requires careful timing).

-

Immediately rinse in running tap water.

-

Step 4: Bluing

-

Purpose: To convert the soluble red-purple hematoxylin in the nuclei to an insoluble, crisp blue-purple color. This is achieved by changing the pH to a slightly alkaline state.

-

Procedure:

-

Immerse slides in a bluing agent (e.g., Scott's tap water substitute) for 1-2 minutes.

-

Rinse in running tap water for 5 minutes.

-

Step 5: Counterstaining with Eosin

-

Purpose: To stain the cytoplasm, connective tissue, and other acidophilic structures.

-

Procedure:

-

Immerse slides in Eosin Y solution: 30 seconds to 2 minutes.

-

Step 6: Dehydration, Clearing, and Coverslipping

-

Purpose: To remove water from the tissue section and prepare it for permanent mounting.

-

Procedure:

-

Transfer to 95% Ethanol: 2 changes, 2 minutes each.

-

Transfer to Absolute Ethanol: 2 changes, 2 minutes each.

-

Transfer to Xylene: 2 changes, 5 minutes each.

-

Apply a drop of mounting medium to the slide and carefully place a coverslip, avoiding air bubbles.[13]

-

Causality in Experimental Choices and Troubleshooting

The longevity and widespread use of the H&E stain are testaments to its robust and informative nature. Understanding the rationale behind each step is crucial for consistent, high-quality results and for effective troubleshooting.

| Problem | Potential Cause | Solution |

| Weak or Pale Eosin Staining | Eosin pH is too high (above 5.0).[14] | Add a few drops of glacial acetic acid to the eosin solution to lower the pH.[1] |

| Inadequate fixation of the tissue. | Ensure proper fixation protocols are followed. | |

| Over-differentiation in alcohols after eosin. | Reduce the time in the dehydrating alcohols following the eosin step. | |

| Overly Dark Eosin Staining | Eosin solution is too concentrated. | Dilute the eosin solution or decrease the staining time. |

| Sections are too thick. | Ensure proper microtomy technique to achieve consistent section thickness.[7] | |

| Muddy or Murky Appearance | Incomplete deparaffinization. | Ensure sufficient time in fresh xylene during the deparaffinization step.[1] |

| Water contamination in clearing agent (xylene). | Use fresh, anhydrous xylene for the final clearing steps. |

The Enduring Legacy of Eosin in Modern Histology

From its origins as a textile dye to its current status as a cornerstone of histopathology, eosin's journey is a remarkable example of scientific adaptation and innovation. The H&E stain, in its elegant simplicity, continues to be the primary diagnostic tool for pathologists and an essential technique for researchers in numerous fields. While more advanced and specific staining techniques, such as immunohistochemistry, have emerged, they often complement rather than replace the fundamental morphological insights provided by the H&E stain.[15] The ability of eosin to vividly delineate the cytoplasm and extracellular matrix against the hematoxylin-stained nucleus provides a contextual framework that is indispensable for the interpretation of tissue architecture in both health and disease.

The enduring relevance of eosin in an era of molecular diagnostics underscores the fundamental importance of morphology in biomedical science. As we move forward with advanced imaging and computational pathology, the classic H&E stain, born from a 19th-century discovery, will undoubtedly remain a vital and informative first look into the intricate world of tissues.

References

-

H&E stain. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

H&E Troubleshooting Guide. (n.d.). Leica Biosystems. Retrieved January 26, 2026, from [Link]

-

Eosin. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Butt, E., & Ashraf, I. (n.d.). The haematoxylin and eosin stain: from piracy to pathology.

-

Naik, V. (2023, January 11). From silks to science: The history of hematoxylin and eosin staining. Hektoen International. Retrieved January 26, 2026, from [Link]

- The Core Principles of Eosin Dye in Histology: An In-depth Technical Guide. (2025, December). BenchChem.

-

An Introduction to Routine and Special Staining. (n.d.). Leica Biosystems. Retrieved January 26, 2026, from [Link]

-

H&E Basics Part 4: Troubleshooting H&E. (n.d.). Leica Biosystems. Retrieved January 26, 2026, from [Link]

-

Hematoxylin and Eosin Staining: A Really Easy Introduction. (2024, July 23). Bitesize Bio. Retrieved January 26, 2026, from [Link]

-

Eosin. (n.d.). Macsen Labs. Retrieved January 26, 2026, from [Link]

-

H&E staining. (n.d.). The Histology Guide. University of Leeds. Retrieved January 26, 2026, from [Link]

-

Eosin. (2022, August 2). CAMEO. Retrieved January 26, 2026, from [Link]

- Standard Operating Procedure for Hematoxylin and Eosin (H&E) Staining. (2024, April 3). Mycetoma Research Centre.

-

Fallatah, M. H., Ahmad, A. M., Alabbas, K. A., & Alhammad, L. A. (2021). Histological Stains in the Past, Present, and Future. Cureus, 13(10), e18635. [Link]

-

H&E Staining Troubleshooting. (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]

-

Some milestones in the history of histology. (2024, February 24). Southern Illinois University School of Medicine. Retrieved January 26, 2026, from [Link]

-

A Brief History of Histology. (2018, December 18). Labtag Blog. Retrieved January 26, 2026, from [Link]

- Hussein, N., et al. (2015). Once Upon a Microscopic Slide: The Story of Histology. Journal of Cytology & Histology, 6(6).

-

H and E Stain: Protocol, Principle & Histology Service Guide. (2025, June 30). iHisto. Retrieved January 26, 2026, from [Link]

-

H&E Staining Overview: A Guide to Best Practices. (n.d.). Leica Biosystems. Retrieved January 26, 2026, from [Link]

-

Hematoxylin and eosin stain (H and E stain or HE stain). (2021, May 16). Microbe Notes. Retrieved January 26, 2026, from [Link]

-

Hematoxylin and Eosin (H&E) Staining – Manual Protocol. (n.d.). University of Rochester Medical Center. Retrieved January 26, 2026, from [Link]

Sources

- 1. Troubleshooting H&E Stains [nsh.org]

- 2. Histological Stains in the Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]

- 4. macsenlab.com [macsenlab.com]

- 5. H&E stain - Wikipedia [en.wikipedia.org]

- 6. ihisto.io [ihisto.io]

- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]

- 8. microbenotes.com [microbenotes.com]

- 9. What is Histology: The Histology Guide [histology.leeds.ac.uk]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Eosin - Wikipedia [en.wikipedia.org]

- 12. An Intro to Routine and Special Staining in Histopathology [leicabiosystems.com]

- 13. histobiolab.com [histobiolab.com]

- 14. researchgate.net [researchgate.net]

- 15. A Brief History of Histology - Labtag Blog [blog.labtag.com]

An In-Depth Technical Guide on the Suitability of Acid Red 87 (Eosin Y) for Live-Cell Imaging Applications

Introduction to Acid Red 87 (Eosin Y)

Acid Red 87, or Eosin Y, is the disodium salt of 2',4',5',7'-tetrabromofluorescein.[1][2] It has been a cornerstone of histology for over a century, valued for its ability to impart a vibrant pink or red color to cytoplasmic proteins, collagen, and muscle fibers in fixed tissue sections.[3] Its utility stems from its anionic nature, which promotes electrostatic interactions with positively charged amino acid residues in proteins.

Physicochemical and Spectroscopic Profile

A thorough understanding of a dye's properties is critical to evaluating its potential applications. The key characteristics of Acid Red 87 (Eosin Y) are summarized below.

Table 1: Physicochemical & Spectroscopic Properties of Acid Red 87 (Eosin Y)

| Property | Value | Source(s) |

| Chemical Name | 2',4',5',7'-Tetrabromofluorescein disodium salt | [4] |

| Molecular Formula | C₂₀H₆Br₄Na₂O₅ | [2] |

| Molecular Weight | 691.86 g/mol | [2] |

| CAS Number | 17372-87-1 | [2][4] |

| Appearance | Orange to dark red powder | [4] |

| Max. Excitation (λex) | ~525 nm | [5] |

| Max. Emission (λem) | ~546 nm | [5] |

| Molar Extinction Coefficient (ε) | ~80,803 M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield (Φ) | 0.67 (in basic ethanol) | [7] |

The Core Question: Suitability for Live-Cell Imaging

The term "live-cell imaging" encompasses a broad range of techniques, from simply identifying living cells in a population to dynamically tracking specific organelles or proteins in real-time. The suitability of a dye must be judged against the specific requirements of the application.

The Verdict at a Glance: A Dichotomy of Use

Acid Red 87's utility presents a clear dichotomy: it fails as a general intracellular stain for live cells but excels in a specific viability assay.

Table 2: Suitability of Acid Red 87 in Live-Cell Imaging Applications

| Application | Suitability | Core Reason(s) |

| Intracellular Organelle/Protein Imaging | Unsuitable | Membrane Impermeability, High Phototoxicity |

| Live/Dead Cell Discrimination | Suitable | Membrane Impermeability (Dye Exclusion) |

| Long-Term Cell Tracking | Unsuitable | Cytotoxicity & Phototoxicity |

Mechanistic Deep Dive: Why Acid Red 87 Fails for Intracellular Staining

Two fundamental properties of Acid Red 87 make it a poor choice for imaging the internal workings of healthy, living cells: its inability to cross the cell membrane and the damage it inflicts upon illumination.

The Gatekeeper: The Plasma Membrane and Dye Permeability

The plasma membrane of a healthy cell is a formidable, selectively permeable barrier. The passage of small molecules is largely governed by principles outlined in the solubility diffusion model.[8] Acid Red 87 is a dianionic molecule at physiological pH, carrying a net negative charge. This charge, combined with its molecular size, makes it highly hydrophilic and prevents its passive diffusion across the hydrophobic lipid bilayer of an intact cell membrane.[9] This limitation is a major obstacle, as a dye must be able to enter the cell to stain any internal components.

The Phototoxicity Problem: Eosin Y as a Photosensitizer

Beyond its inability to enter cells, Eosin Y poses a significant threat to cell health when illuminated. It is a well-known photosensitizer.[10] Upon absorbing light (e.g., from a microscope's excitation lamp), the Eosin Y molecule transitions from its ground state to an excited singlet state, and then to a more stable, long-lived triplet state.[10][11] This excited triplet-state molecule can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[12] These ROS can indiscriminately damage cellular components like lipids, proteins, and nucleic acids, leading to rapid oxidative stress, apoptosis, and cell death.[12] This phototoxic effect is fundamentally incompatible with the goal of observing normal physiological processes in living cells.

Caption: Eosin Y-mediated phototoxicity workflow.

The Niche Application: Acid Red 87 in Live/Dead Discrimination

The very properties that make Acid Red 87 unsuitable for intracellular staining are precisely what make it effective for viability assessment. This technique is a form of cytotoxicity assay based on membrane integrity.[13]

Principle of Viability Assessment via Dye Exclusion

The principle is straightforward:

-

Live Cells: Possess an intact, healthy plasma membrane that excludes the negatively charged Eosin Y dye. These cells remain unstained and non-fluorescent.

-

Dead or Dying Cells: Have compromised membrane integrity. The dye can freely enter the cell, bind to intracellular proteins, and render the cell brightly fluorescent.

This method allows for a simple and rapid quantification of the live vs. dead cells in a population using fluorescence microscopy or flow cytometry.

Caption: Workflow for a live/dead dye exclusion assay.

Detailed Experimental Protocol: Quantifying Cell Viability with Acid Red 87

This protocol provides a self-validating system for assessing cell viability.